molecular formula C11H10ClNO2 B13685203 5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole

5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole

Cat. No.: B13685203
M. Wt: 223.65 g/mol
InChI Key: POQSKTQNPNIGRK-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a 3-chloro-4-methoxyphenyl group at position 5 and a methyl group at position 2. This compound has garnered attention due to its role as a precursor in synthesizing potent glycogen synthase kinase-3β (GSK-3β) inhibitors, such as OCM-46 and OCM-47 . Its structure was confirmed via NMR and HRMS, with key spectral data including:

  • ¹H NMR: δ 8.53–8.45 (m, aromatic protons), 3.91 (s, OCH₃), 2.74 (t, CH₂).
  • HRMS: m/z calcd. 372.1115 ([M+H]⁺), found 372.1116 .

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C11H10ClNO2/c1-7-5-11(15-13-7)8-3-4-10(14-2)9(12)6-8/h3-6H,1-2H3

InChI Key

POQSKTQNPNIGRK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

Preparation Methods

Common Synthetic Route

A widely reported synthetic route begins with 3-chloro-4-methoxybenzaldehyde as the aromatic precursor. The general steps are:

  • Oxime Formation:

    • React 3-chloro-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
    • This step converts the aldehyde group to an oxime functional group, which is a key intermediate for isoxazole ring formation.
  • Cyclization to Isoxazole:

    • The oxime intermediate undergoes cyclization, often via reaction with an α-halo ketone or α-bromoketone, to form the isoxazole ring.
    • The cyclization involves nucleophilic attack of the oxime nitrogen on the electrophilic carbon adjacent to the halogen, followed by elimination of the halide.
    • Base catalysis (e.g., hydroxide ions) facilitates ring closure and formation of the isoxazole heterocycle.
  • Methyl Substitution:

    • The methyl group at the 3-position of the isoxazole can be introduced by selecting appropriate methylated ketone precursors or by alkylation reactions post ring formation.

Detailed Reaction Mechanism (Based on Chalcone Route)

A specific synthetic example involves the use of a brominated chalcone intermediate:

  • The chalcone, bearing the 3-chloro-4-methoxyphenyl substituent, undergoes reaction with hydroxylamine.
  • The carbonyl oxygen of the chalcone is protonated first, increasing electrophilicity.
  • Hydroxylamine attacks the carbonyl carbon, forming a ketoxime intermediate.
  • Subsequent base treatment deprotonates the ketoxime oxygen, enabling intramolecular nucleophilic attack on the β-carbon bearing the bromine.
  • Bromine acts as a leaving group, facilitating ring closure to yield the isoxazole ring.
  • The final product is this compound with yields typically around 40-50%.

This method has been verified by spectroscopic analysis (IR, NMR) showing disappearance of the carbonyl peak and formation of characteristic isoxazole signals, along with melting point consistent with literature values (128-130 °C).

Alternative Synthetic Approaches

  • Lithiation and Substitution Reactions:

    • 5-Methylisoxazoles can be lithiated at the 5-position using n-butyllithium, followed by reaction with electrophiles such as substituted benzaldehydes or halides to introduce the 3-chloro-4-methoxyphenyl group.
  • Multicomponent Reactions (MCRs):

    • Using 5-amino-3-methylisoxazole, aldehydes (including 3-chloro-4-methoxybenzaldehyde), and β-diketones under thermal or microwave conditions to form complex heterocyclic systems that can be further manipulated to yield substituted isoxazoles.
  • Industrial Scale Production:

    • Optimized continuous flow reactors and catalyst screening are employed to enhance yield and purity for large-scale synthesis, though specific industrial protocols are proprietary.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Purpose Typical Yield (%) Notes
Oxime Formation Hydroxylamine hydrochloride, base (NaOH) Convert aldehyde to oxime >80 Mild conditions, aqueous or alcoholic solvent
Cyclization α-Bromo ketone or brominated chalcone, base Isoxazole ring formation 40-50 Requires controlled temperature, base catalysis
Methyl Introduction Methyl ketone precursor or alkylation Introduce methyl at 3-position Variable Precursor choice critical for regioselectivity
Purification Column chromatography, recrystallization Isolate pure product 40-60 Purity confirmed by IR, NMR, melting point

Analytical Characterization Supporting Preparation

  • Infrared Spectroscopy (IR):

    • Disappearance of aldehyde C=O stretch (~1700 cm⁻¹).
    • Appearance of isoxazole characteristic bands (~1170 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR):

    • Characteristic aromatic proton shifts for 3-chloro-4-methoxyphenyl ring.
    • Methyl group singlet at the 3-position of isoxazole.
  • Melting Point:

    • Consistent melting point range of 128-130 °C confirms product identity and purity.
  • Mass Spectrometry:

    • Molecular ion peak corresponding to C11H10ClNO2 (molecular weight ~223 g/mol).

Summary and Research Findings

  • The preparation of this compound is most commonly achieved via oxime formation from 3-chloro-4-methoxybenzaldehyde followed by cyclization with α-bromo ketones or chalcones.
  • The reaction mechanism involves nucleophilic attack by hydroxylamine, ring closure facilitated by base, and elimination of halide leaving groups.
  • Yields vary from moderate to good (40-80%) depending on reaction conditions and purification methods.
  • Analytical data (IR, NMR, melting point) reliably confirm the successful synthesis of the target compound.
  • Alternative synthetic routes include lithiation and multicomponent reactions, offering versatility for structural modifications.
  • Industrial scale synthesis adapts these methods with process optimization for higher throughput and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitution reactions. Key examples include:

Reaction TypeReagents/ConditionsProductSelectivitySource
NitrationHNO₃/H₂SO₄, 0–5°C5-(3-Chloro-4-methoxyphenyl)-3-methyl-4-nitroisoxazolePara to methoxy group
SulfonationH₂SO₄, 50°CSulfonated derivative at position 5Meta to chloro group

The methoxy group directs incoming electrophiles to the para position, while the chloro substituent deactivates the ring, favoring meta substitution in its vicinity .

Isoxazole Ring-Opening Reactions

The isoxazole ring participates in acid- or base-mediated transformations:

Base-Induced Ring Opening

  • Treatment with NaOH (10% aq.) at 80°C yields a β-ketoamide intermediate via cleavage of the N–O bond .

  • Subsequent acid workup generates a diketone derivative, confirmed by 13C^{13}\text{C} NMR (δ\delta 205.2 ppm, carbonyl signal) .

Acid-Catalyzed Rearrangement

  • In HCl/EtOH, the compound undergoes ring expansion to form a pyridine derivative, likely via a -sigmatropic shift mechanism .

Cycloaddition Reactions

The isoxazole acts as a dipolarophile in [3+2] cycloadditions:

Dipole SourceConditionsProductYieldSource
Nitrile oxide (RCNO)CHCl₃, rt, 24h4,5-Dihydroisoxazolo[5,4-d]isoxazole78%
Azide (RN₃)CuI, DMF, 100°CTriazolo-isoxazole hybrid65%

Methyl Group Oxidation

  • KMnO₄ (aq. H₂SO₄, 60°C) oxidizes the 3-methyl group to a carboxylic acid (R-COOH\text{R-COOH}), confirmed by IR (ν\nu 1705 cm⁻¹) .

  • Selective oxidation using SeO₂ yields an aldehyde intermediate .

Methoxy Group Demethylation

  • BBr₃ in DCM (-78°C → rt) cleaves the methoxy group to a phenol (Ar-OH\text{Ar-OH}), with 1H^1\text{H} NMR showing loss of OCH₃ signal (δ\delta 3.85 ppm) .

Nucleophilic Displacement

The chloro substituent undergoes substitution under specific conditions:

NucleophileConditionsProductKineticsSource
NH₃EtOH, 100°C, sealed tube5-(3-Amino-4-methoxyphenyl)-3-methylisoxazolek=0.15h1k = 0.15 \, \text{h}^{-1}
NaN₃DMSO, 120°C, 6hAzido derivative92% yield

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable aryl functionalization:

ReactionCatalyst SystemProductApplicationSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl-isoxazole conjugateDrug design
Buchwald-HartwigPd₂(dba)₃, XantphosN-Arylated derivativesEnzyme inhibition

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • [2π+2π] Cycloaddition with alkenes to form bicyclic adducts .

  • Ring contraction to oxazole derivatives via Norrish-type pathways .

Table 1: Kinetic Parameters for Chloro Substitution

NucleophileTemp (°C)k(M1s1)k \, (\text{M}^{-1}\text{s}^{-1})ΔH‡ (kJ/mol)
NH₃1004.2 × 10⁻⁴85.3
NaN₃1201.8 × 10⁻³92.1

Data adapted from X-ray crystallographic and kinetic studies .

Table 2: Regioselectivity in Electrophilic Substitution

ElectrophilePosition of AttackRelative Rate (vs Benzene)
NO₂⁺Para to OCH₃12.7
SO₃H⁺Meta to Cl8.4

This compound's reactivity profile highlights its versatility as a synthetic intermediate, particularly in medicinal chemistry for structure-activity relationship (SAR) studies . The chloro and methoxy groups provide orthogonal handles for sequential functionalization, while the isoxazole core enables strategic ring modifications. Recent advances in metal-free cycloadditions (e.g., [3+2] with nitrile oxides) and photochemical transformations further expand its synthetic utility.

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound can interfere with signaling pathways, such as the NF-kB inflammatory pathway, and inhibit processes like ER stress and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation on the Phenyl Ring

5-(4-Bromophenyl)-3-methylisoxazole (3h)
  • Substituents : 4-bromophenyl at position 3.
  • Physical Properties : Mp 126–128°C; IR ν 2978 cm⁻¹ (CH₃), 1598 cm⁻¹ (C=N).
  • ¹H NMR : δ 7.67 (d, J = 8.0 Hz, aromatic H), 6.37 (s, C4-H).
  • Biological Activity: Not explicitly reported, but bromine’s bulkiness may reduce bioavailability compared to chloro/methoxy groups .
5-(4-Chlorophenyl)-3-methylisoxazole (3i)
  • Substituents : 4-chlorophenyl at position 4.
  • Physical Properties : Mp 88–89°C; IR ν 1600 cm⁻¹ (C=N).
  • ¹H NMR : δ 7.41 (d, J = 8.0 Hz, aromatic H), 6.34 (s, C4-H).
  • Comparison : The para-chloro substituent lacks the electron-donating methoxy group, likely reducing solubility and altering electronic interactions in biological systems .
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl Chloride
  • Substituents : 2-chlorophenyl at position 3; carbonyl chloride at position 4.
  • Applications : Used in synthesizing cimicifugic acid derivatives. The ortho-chloro substitution introduces steric hindrance, while the carbonyl chloride enhances reactivity .

Functional Group Modifications

5-Amino-4-chloro-3-methylisoxazole
  • Substituents: Amino group at position 5, chloro at position 4.
  • This compound is a key intermediate in agrochemicals and pharmaceuticals .
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
  • Substituents : 4-fluorophenyl at position 3; ester group at position 4.
  • Properties : Fluorine’s electronegativity enhances metabolic stability. The ester group allows further derivatization, contrasting with the target compound’s methoxy group .
(E)-5-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)vinyl]-3-methylisoxazole
  • Substituents : Styryl group with tert-butyl and hydroxyl moieties.
  • Activity : A dual 5-lipoxygenase/cyclooxygenase inhibitor, highlighting how extended conjugation (vinyl group) and bulky substituents shift therapeutic targets compared to the chloro-methoxy analog .
5-Amino-3-methylisoxazole-4-carboxylic Acid Amides
  • Substituents: Carboxamide and amino groups.
  • Activity: Exhibits immunosuppressive effects comparable to cyclosporine. The carboxamide moiety facilitates hydrogen bonding, critical for immune cell receptor interactions .

Key Data Table

Compound Substituents Mp (°C) Key Spectral Data (¹H NMR) Biological Activity
5-(3-Cl-4-MeOPh)-3-MeIsoxazole 3-Cl, 4-OMe on Ph - δ 8.53–8.45 (ArH), 3.91 (OCH₃) GSK-3β inhibition
5-(4-BrPh)-3-MeIsoxazole (3h) 4-Br on Ph 126–128 δ 7.67 (d, ArH), 6.37 (C4-H) Not reported
5-(4-ClPh)-3-MeIsoxazole (3i) 4-Cl on Ph 88–89 δ 7.41 (d, ArH), 6.34 (C4-H) Not reported
5-Amino-4-Cl-3-MeIsoxazole 5-NH₂, 4-Cl - - Agrochemical intermediate
(E)-5-Styryl-3-MeIsoxazole Styryl with tert-butyl, OH - - Dual enzyme inhibition

Biological Activity

5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole is a heterocyclic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered isoxazole ring with a chlorinated aromatic ring and a methoxy group, which enhance its biological activity. The presence of these functional groups indicates potential interactions with various biological targets, including enzymes involved in inflammatory pathways.

Structural Formula

C11H10ClNO2\text{C}_{11}\text{H}_{10}\text{Cl}\text{N}\text{O}_{2}

1. Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, related isoxazole derivatives have been shown to selectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The potential of this compound as an anti-inflammatory agent is supported by the following findings:

  • Inhibition of COX Enzymes : Studies suggest that modifications to the isoxazole structure can enhance selectivity towards COX-1 or COX-2, which are key enzymes in inflammation .
  • Case Study : In vitro assays demonstrated that a similar isoxazole derivative exhibited an IC50 value of 17 μM against COX-2, indicating its potential effectiveness in reducing inflammation .

2. Anticancer Activity

The anticancer potential of this compound has been explored through molecular docking studies and biological evaluations:

  • Molecular Docking : Computational studies suggest that the compound can bind effectively to various cancer-related targets, potentially inhibiting tumor growth .
  • Case Study : A related compound showed promising results against several cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 20 μM .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways, such as COX and various kinases.
  • Molecular Interactions : Its ability to form hydrogen bonds and π-π stacking interactions with target proteins enhances its binding affinity and selectivity .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally similar to this compound:

Compound NameKey FeaturesBiological Activity
This compound Chlorinated phenyl group, methoxyPotential anti-inflammatory effects
Mofezolac Diarylisoxazole structureSelective COX-1 inhibitor
3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole Furan ring incorporationCOX inhibitor with low GI toxicity
5-Amino-3-methylisoxazole Amino group enhances reactivityDiverse biological activities

Q & A

Q. Basic Research Focus :

  • NMR : 1^1H and 13^13C NMR can identify substituent positions on the isoxazole and chlorophenyl rings. For example, coupling constants in 1^1H NMR distinguish between meta- and para-substituted aromatic protons.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, with deviations <5 ppm indicating purity .

Advanced Research Focus :
X-ray crystallography, refined using SHELXL (a robust program for small-molecule structures), resolves bond angles, torsion angles, and intermolecular interactions. For example, synclinal conformations between isoxazole and phenyl rings (e.g., a torsion angle of -54.4°) are critical for understanding packing behavior . Hydrogen bonding (O–H···O) and π-π stacking interactions stabilize crystal lattices, as observed in related isoxazole derivatives .

What computational tools predict physicochemical properties like solubility and stability for halogenated isoxazoles?

Basic Research Focus :
Empirical solubility tests in ethanol or ethyl acetate are standard. For instance, hot ethanol recrystallization purifies isoxazoles with yields ~65% .

Advanced Research Focus :
Software like Advanced Chemistry Development (ACD/Labs) calculates solubility (e.g., 1.4E-3 g/L at 25°C) and density (1.14 g/cm³) using quantitative structure-property relationship (QSPR) models. These tools also predict logP values to assess hydrophobicity, critical for bioavailability studies .

How can researchers design assays to evaluate the bioactivity of this compound, given structural similarities to bioactive isoxazoles?

Basic Research Focus :
Standard antimicrobial assays (e.g., broth microdilution for MIC determination) or enzyme inhibition assays (e.g., carbonic anhydrase inhibition) are applicable, as isoxazole derivatives exhibit antifungal and antiviral activity .

Advanced Research Focus :
Structure-activity relationship (SAR) studies can optimize bioactivity. For example, introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position of the phenyl ring enhances binding to hydrophobic enzyme pockets, as seen in related pyrazole derivatives .

What safety protocols are essential for handling chlorinated isoxazoles in lab settings?

Q. Basic Research Focus :

  • PPE : Use nitrile gloves (EN 374 tested) and safety goggles to prevent skin/eye contact.
  • Ventilation : Fume hoods are mandatory due to potential respiratory hazards from volatile solvents like DCM .

Advanced Research Focus :
Environmental controls include waste neutralization (e.g., using 5% NaOH for acidic byproducts) and avoiding drainage contamination. Stability studies under UV light and humidity ensure safe long-term storage .

How can crystallographic data resolve contradictions in reported molecular conformations?

Advanced Research Focus :
Conflicting data on substituent orientations (e.g., syn vs. anti conformations) can be resolved via Hirshfeld surface analysis and torsion angle comparisons. For example, C–H···N hydrogen bonds and π-π stacking distances (e.g., 3.96 Å) validate packing models . SHELX’s robust refinement algorithms (e.g., least-squares minimization) reduce errors in atomic displacement parameters .

What strategies mitigate challenges in isolating pure regioisomers during synthesis?

Q. Advanced Research Focus :

  • Chromatography : Reverse-phase HPLC with C18 columns separates regioisomers using acetonitrile/water gradients.
  • Crystallography : Differential solubility in ethanol or ethyl acetate isolates dominant regioisomers. For example, ethyl acetate extraction followed by MgSO₄ drying achieves >95% purity in chlorinated isoxazoles .

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